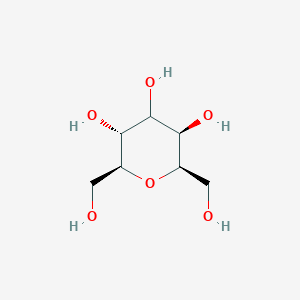
(2S,3R,5R,6R)-2,6-Bis(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,5R,6R)-2,6-Bis(hydroxymethyl)oxane-3,4,5-triol is a chemical compound with the molecular formula C7H14O6 and a molar mass of 194.18246 g/mol It is a derivative of heptitol, a seven-carbon sugar alcohol, and is characterized by the presence of an anhydro bridge between the second and sixth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5R,6R)-2,6-Bis(hydroxymethyl)oxane-3,4,5-triol typically involves the dehydration of L-glycero-L-galacto-heptitol. This process can be achieved through various methods, including:
Acid-Catalyzed Dehydration: Using strong acids such as sulfuric acid or hydrochloric acid under controlled temperatures to remove water molecules and form the anhydro bridge.
Thermal Dehydration: Heating the compound at high temperatures to induce the loss of water and formation of the anhydro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,5R,6R)-2,6-Bis(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different sugar alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different sugar alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(2S,3R,5R,6R)-2,6-Bis(hydroxymethyl)oxane-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R,5R,6R)-2,6-Bis(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The anhydro bridge in the compound may influence its binding affinity to enzymes and receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Anhydro-D-mannitol: Another anhydro sugar alcohol with a different carbon arrangement.
2,3-Anhydro-D-galactitol: An anhydro derivative of galactitol with a distinct structure.
Uniqueness
(2S,3R,5R,6R)-2,6-Bis(hydroxymethyl)oxane-3,4,5-triol is unique due to its specific anhydro bridge between the second and sixth carbon atoms, which imparts distinct chemical and physical properties compared to other anhydro sugar alcohols. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
13964-15-3 |
|---|---|
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2S,3R,5R,6R)-2,6-bis(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c8-1-3-5(10)7(12)6(11)4(2-9)13-3/h3-12H,1-2H2/t3-,4+,5-,6-,7?/m0/s1 |
InChI Key |
UBWUHZBLCOLWME-QDLFHSFASA-N |
Isomeric SMILES |
C([C@@H]1[C@@H](C([C@H]([C@@H](O1)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)CO)O)O)O)O |
Synonyms |
L-glycero-L-galacto-Heptitol, 2,6-anhydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


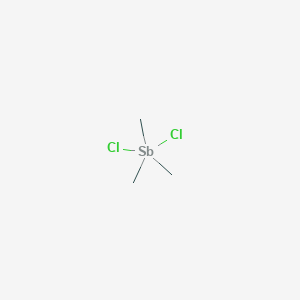
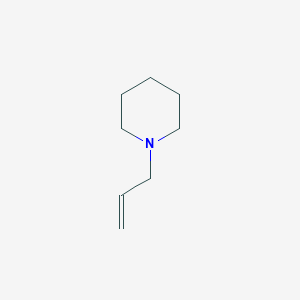
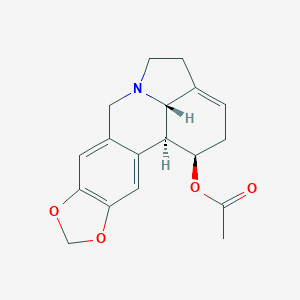
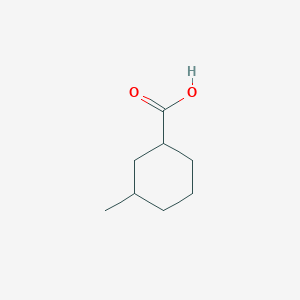



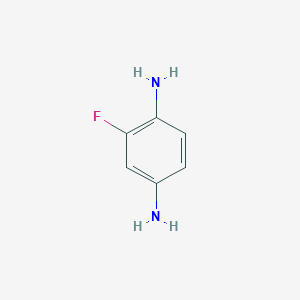

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)

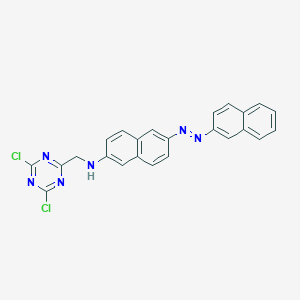
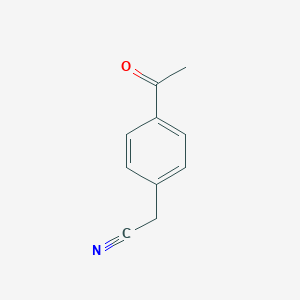
![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)
